(2R)-3-amino-2-methoxy-propan-1-ol
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Overview
Description
(2R)-3-amino-2-methoxy-propan-1-ol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a three-carbon chain. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-methoxy-propan-1-ol can be achieved through several methods. One common approach involves the reduction of (2R)-3-amino-2-methoxy-propanal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of (2R)-3-amino-2-methoxy-propanal in the presence of a metal catalyst such as palladium on carbon. This method offers the advantage of scalability and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-amino-2-methoxy-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: (2R)-3-amino-2-methoxy-propanal or (2R)-3-amino-2-methoxy-propanoic acid.
Reduction: (2R)-3-amino-2-methoxy-propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-3-amino-2-methoxy-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism by which (2R)-3-amino-2-methoxy-propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-amino-2-methoxy-propan-1-ol
- (2R)-3-amino-2-ethoxy-propan-1-ol
- (2R)-3-amino-2-methoxy-butan-1-ol
Uniqueness
(2R)-3-amino-2-methoxy-propan-1-ol is unique due to its specific stereochemistry and functional group arrangement. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature allows for the study of enantiomeric effects in biological systems, providing insights into the role of chirality in drug action and metabolism.
Properties
IUPAC Name |
(2R)-3-amino-2-methoxypropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-7-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEJJZSYLNCLIG-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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